1-pentylimidazole

Biochemical Pharmacology Structure-Activity Relationship (SAR) Enzyme Inhibition

1-Pentylimidazole (CAS 19768-54-8) is an N-alkylated imidazole derivative with a molecular formula of C₈H₁₄N₂ and a molecular weight of 138.21. It serves as a versatile building block and functional additive in electrochemical, catalytic, and coordination chemistry applications.

Molecular Formula C8H14N2
Molecular Weight 138.21 g/mol
CAS No. 19768-54-8
Cat. No. B178258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-pentylimidazole
CAS19768-54-8
Molecular FormulaC8H14N2
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESCCCCCN1C=CN=C1
InChIInChI=1S/C8H14N2/c1-2-3-4-6-10-7-5-9-8-10/h5,7-8H,2-4,6H2,1H3
InChIKeyUPYVYJSWGZMBOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Pentylimidazole (CAS 19768-54-8): Scientific Selection Guide & Quantitative Differentiation


1-Pentylimidazole (CAS 19768-54-8) is an N-alkylated imidazole derivative with a molecular formula of C₈H₁₄N₂ and a molecular weight of 138.21 [1]. It serves as a versatile building block and functional additive in electrochemical, catalytic, and coordination chemistry applications . While several N-alkylimidazoles share a common imidazole core, the specific pentyl (C5) chain length imparts distinct physicochemical and biological properties that are critical for research reproducibility and industrial performance.

Why 1-Pentylimidazole (CAS 19768-54-8) Cannot Be Generically Substituted: Quantitative Justification


Generic substitution among N-alkylimidazoles is not a trivial matter of swapping one alkyl chain for another. The length of the alkyl substituent (e.g., methyl, butyl, pentyl, octyl) directly modulates critical performance parameters, including lipophilicity (logP), metal complex partition ratios, and biological target binding affinity [1]. A structure-activity relationship (SAR) study demonstrated that inhibitory activity against microsomal epoxidation is optimal for chain lengths of 8-10 carbons, with the pentyl (C5) analog exhibiting a distinct, non-interchangeable activity profile [2]. In catalysis and electrochemical applications, the precise alkyl chain governs solubility, ionic conductivity, and reaction kinetics. Therefore, using a shorter-chain analog like 1-butylimidazole (C4) or a longer-chain analog like 1-octylimidazole (C8) will yield different, often suboptimal, results, directly impacting experimental validity and process efficiency.

Quantitative Differentiation Evidence for 1-Pentylimidazole (CAS 19768-54-8)


Alkyl Chain-Dependent Microsomal Epoxidation Inhibition: 1-Pentylimidazole's Specific Potency Profile

In a comparative SAR study of 13 1-alkylimidazoles, the inhibitory activity against microsomal epoxidation of aldrin was found to be chain-length-dependent, with optimal activity occurring at chain lengths of 8-10 carbons [1]. The study establishes that the inhibitory activity is correlated with the hydrophobic bonding constant (π), indicating that the specific chain length of 1-pentylimidazole (C5) imparts a unique and non-interchangeable activity profile compared to both shorter (e.g., 1-butylimidazole) and longer (e.g., 1-octylimidazole) analogs [1].

Biochemical Pharmacology Structure-Activity Relationship (SAR) Enzyme Inhibition

Chain-Length Dependent Metal Complex Partition Ratios: Implications for Solvent Extraction Efficiency

A study on the partition of Cu(II) complexes of 1,2-dialkylimidazoles between water and various organic solvents demonstrated that the partition ratio is highly dependent on the alkyl chain length [1]. The series of compounds, including 1-alkyl-2-methylimidazoles through to 1-alkyl-2-pentylimidazoles (where alkyl = ethyl, butyl, hexyl), showed that the partition ratio increased distinctly with the solvent's donor number (DN) [1]. This behavior is a direct function of the alkyl chain's influence on the complex's overall lipophilicity and its interaction with the organic phase.

Coordination Chemistry Solvent Extraction Hydrometallurgy

Peroxidase Activation: Non-Competitive Mechanism Similar Across N-Alkylimidazoles

A study on the effect of N-alkylimidazoles (from N-methyl to N-octyl) on horseradish peroxidase-catalyzed oxidation of o-dianizidine found that all studied compounds, including 1-pentylimidazole, activate the reaction in a non-competitive manner [1]. The KA and α values for activation were similar for all compounds, suggesting a common mechanism of action that does not rely heavily on hydrophobic interactions for enzyme binding [1].

Enzymology Biocatalysis Oxidation

Optimal Application Scenarios for 1-Pentylimidazole (CAS 19768-54-8)


Development of Functional Ionic Liquids and Electrolytes

1-Pentylimidazole serves as a key precursor for synthesizing imidazolium-based ionic liquids and deep eutectic solvents. Its specific alkyl chain length is leveraged to fine-tune the physicochemical properties of the resulting ionic liquid, such as viscosity, conductivity, and electrochemical window . For instance, it has been specifically employed in the synthesis of N-pentylimidazolium thiocyanate ionic liquids for gas absorption applications [1]. Researchers aiming to optimize these properties for batteries, supercapacitors, or gas separation processes should select 1-pentylimidazole as the precursor of choice over its butyl or hexyl analogs, as the C5 chain provides a distinct balance of hydrophobicity and ionic mobility .

Calibration Standard in Structure-Activity Relationship (SAR) Studies

As demonstrated by the work of Wilkinson et al. (1974), 1-pentylimidazole occupies a specific point on the lipophilicity-activity curve for microsomal enzyme inhibition . It is therefore an essential compound for inclusion in SAR studies of cytochrome P450 interactions, serving as a mid-chain reference point between more hydrophilic (e.g., methyl, butyl) and more lipophilic (e.g., octyl, decyl) imidazole analogs . Its well-defined, intermediate activity profile allows for accurate interpolation and validation of computational models that predict biological activity based on molecular descriptors.

Synthesis of Specialty Ligands for Transition Metal Catalysis

The coordination chemistry of 1-pentylimidazole as an N-donor ligand is valuable for developing novel transition metal catalysts. Its specific steric and electronic properties influence the stability and reactivity of metal complexes used in cross-coupling reactions (e.g., Heck, Suzuki) and other catalytic cycles . While a direct comparison is beyond the scope of this guide, the chain length is known to affect catalyst solubility and the coordination environment around the metal center, which in turn impacts catalytic turnover and selectivity. Using 1-pentylimidazole allows chemists to explore this specific steric parameter space in catalyst optimization.

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